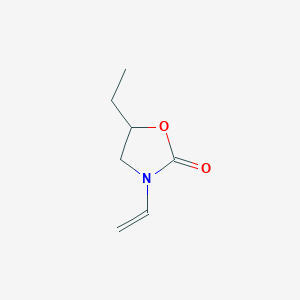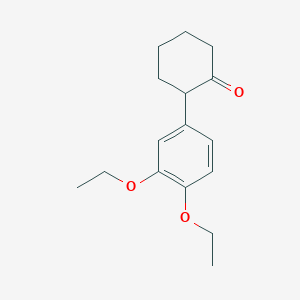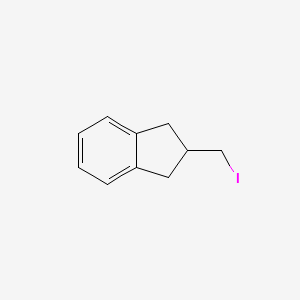
2-(iodomethyl)-2,3-dihydro-1H-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(iodomethyl)-2,3-dihydro-1H-indene is an organic compound belonging to the indane family, characterized by the presence of an iodine atom attached to a methyl group on the indane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(iodomethyl)-2,3-dihydro-1H-indene typically involves the iodination of methylindane. One common method is the reaction of methylindane with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete iodination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions: 2-(iodomethyl)-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or cyanides, through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products:
Substitution: Various substituted indane derivatives.
Oxidation: Indane aldehydes or carboxylic acids.
Reduction: Indane hydrocarbons.
科学研究应用
2-(iodomethyl)-2,3-dihydro-1H-indene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Researchers explore its potential as a precursor for the development of new drugs, particularly those targeting neurological disorders.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 2-(iodomethyl)-2,3-dihydro-1H-indene and its derivatives depends on the specific application. In medicinal chemistry, for example, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and selectivity towards biological targets.
相似化合物的比较
2-Bromomethylindane: Similar in structure but with a bromine atom instead of iodine. It has different reactivity and applications.
2-Chloromethylindane:
2-Fluoromethylindane: The presence of a fluorine atom imparts unique properties, such as increased stability and lipophilicity.
Uniqueness: 2-(iodomethyl)-2,3-dihydro-1H-indene is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This can lead to distinct reactivity patterns and interactions with biological targets, making it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
属性
分子式 |
C10H11I |
|---|---|
分子量 |
258.10 g/mol |
IUPAC 名称 |
2-(iodomethyl)-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H11I/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7H2 |
InChI 键 |
SQGGPYJTPGUDSG-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC2=CC=CC=C21)CI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl N'-[1-[4-(ethoxycarbonyl)phenyl]ethylidene]hydrazinecarboxylate](/img/structure/B8520324.png)
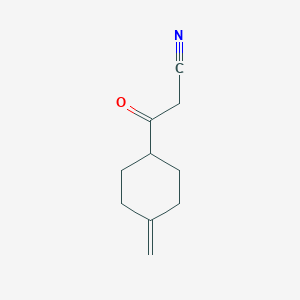

![1-[2-(2,4-Dichlorophenyl)hexyl]-4-nitro-1H-imidazole](/img/structure/B8520348.png)
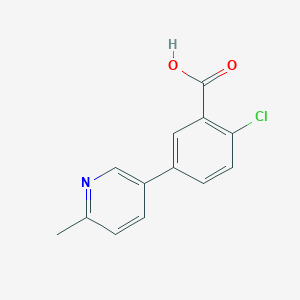
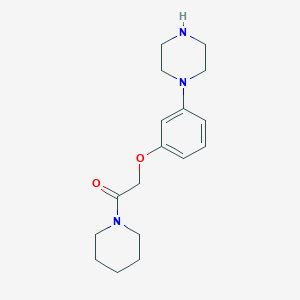
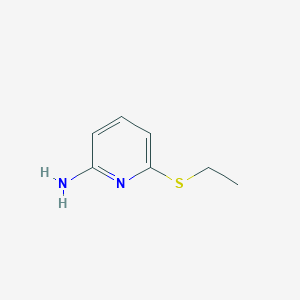
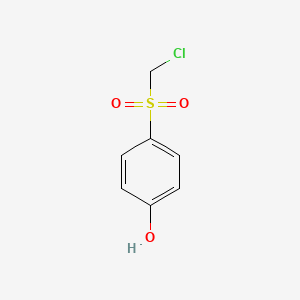
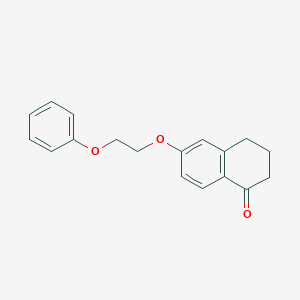
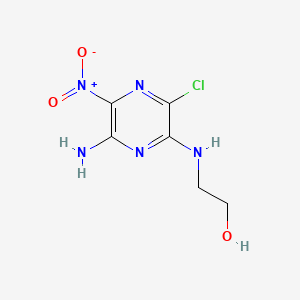
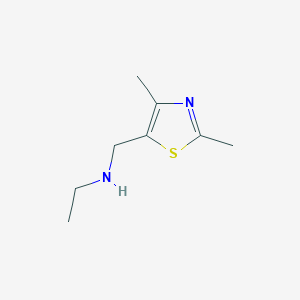
![Spiro[3H-2-benzopyran-3,4'-piperidin]-1(4H)-one](/img/structure/B8520415.png)
